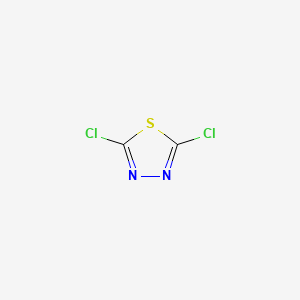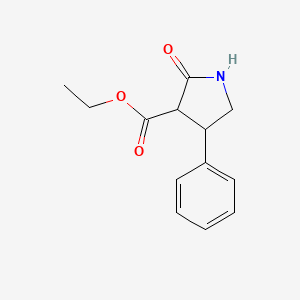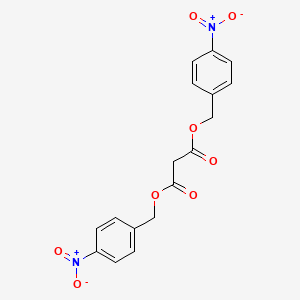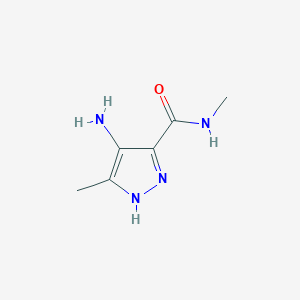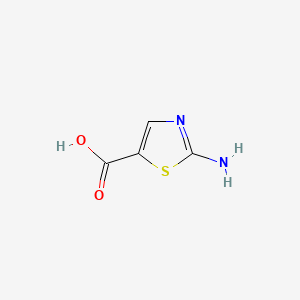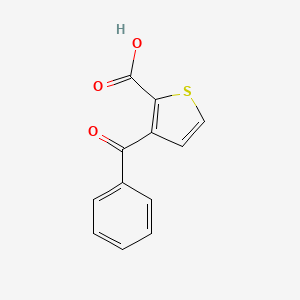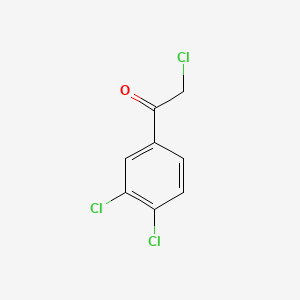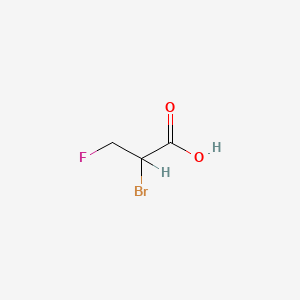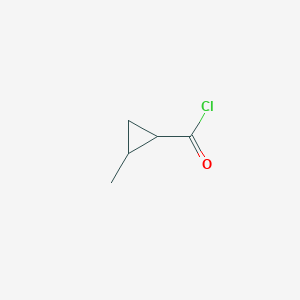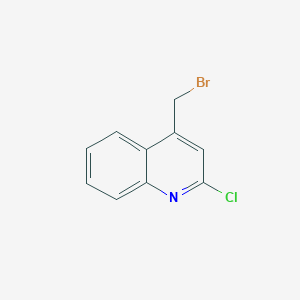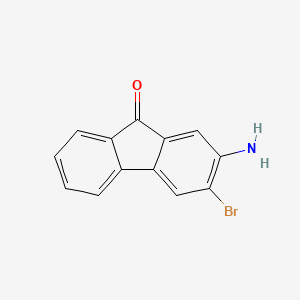
2-Amino-3-bromo-9-fluorenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorenone derivatives involves multi-step reactions including bromination, nitration, and reduction processes. For example, the synthesis of 2,7-Dibromo-4-amino-9H-fluorene can be achieved through bromination, nitration, and subsequent reduction, yielding high reaction efficiencies under optimized conditions (Jiang Shan-sha, 2015). Although this does not directly describe the synthesis of 2-Amino-3-bromo-9-fluorenone, it provides a foundational understanding of the chemical reactions and methodologies that might be applied or adapted for its synthesis.
Molecular Structure Analysis
Molecular structure analysis of fluorenone derivatives reveals significant insights into their chemical behavior and properties. Studies often involve X-ray diffraction methods and NMR spectroscopy to determine the configurations and bonding patterns within the molecule. For instance, the crystal and molecular structure of hydrogen-bonded complexes involving fluorenone derivatives have been extensively analyzed, demonstrating the intricate interactions and bonding configurations that influence their stability and reactivity (F. Mazza, H. M. Sobell, & G. Kartha, 1969).
Chemical Reactions and Properties
The chemical reactivity of 2-Amino-3-bromo-9-fluorenone can be inferred from related studies on fluorenone derivatives. These compounds participate in various chemical reactions, including cyclocarbonylation, cross-coupling, and annulation processes, leading to a diverse range of products with potential applications in organic synthesis and material science (M. Campo & R. Larock, 2002). Such studies highlight the versatility and reactivity of fluorenone derivatives, suggesting similar possibilities for 2-Amino-3-bromo-9-fluorenone.
Physical Properties Analysis
The physical properties of fluorenone derivatives, such as solubility, optical transparency, and thermal stability, are crucial for their practical applications. For example, novel polyimides derived from fluorenone derivatives exhibit high organosolubility, optical transparency, and excellent thermal stability, making them suitable for various industrial applications (Shu-jiang Zhang et al., 2010). These properties are indicative of the potential physical characteristics of 2-Amino-3-bromo-9-fluorenone, which could be explored further for specific applications.
Chemical Properties Analysis
The chemical properties of fluorenone derivatives, including reactivity towards nucleophiles and electrophiles, are central to their utility in synthetic chemistry. The ability to undergo substitution reactions, form complexes, and participate in cycloadditions are among the key chemical properties that define their utility in various synthetic routes (G. Saroja et al., 2004). These properties suggest that 2-Amino-3-bromo-9-fluorenone could serve as a versatile intermediate in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Reactivity in Organometallic Chemistry
2-Amino-3-bromo-9-fluorenone has been explored in the context of organometallic chemistry. For instance, its reactivity with trimethyl yttrium was studied, showing how it can act as a carbonyl substrate in reactions involving metal alkoxides and leading to the formation of sterically demanding ligands (Dietrich, Meermann, Törnroos, & Anwander, 2006).
Photocatalysis and Oxidation Processes
The use of 9-fluorenone, a compound closely related to 2-Amino-3-bromo-9-fluorenone, in photocatalysis has been documented. This application involves the oxidation of non-activated alcohols using a blue light-emitting diode, indicating potential uses in late-stage modifications of amines and selective oxidation of steroids (Zhang, Schilling, Riemer, & Das, 2020).
Chemical Synthesis and Protection of Molecules
9-Phenyl-9-fluorenyl, a derivative of 9-fluorenone, has been used as an Nα protecting group in the synthesis of amino acids and their derivatives. This showcases its role in preventing racemization during chemical synthesis, thereby enhancing the yield and efficiency of such processes (Soley & Taylor, 2019).
Fluorescent Labeling in Chromatography
In chromatographic applications, 9-fluorenone-4-carbonyl chloride, a compound structurally related to 2-Amino-3-bromo-9-fluorenone, has been used as a fluorescent labeling reagent for amino acids. This application is crucial for sensitive and efficient chromatographic determinations (Hsien & Chen, 2007).
Materials Science and Functional Materials
Fluorene structures, including those related to 2-Amino-3-bromo-9-fluorenone, have been extensively studied in materials science for their electronic properties and reactivity. These studies focus on their applications in polymers, OLED materials, and as pharmaceutical agents (Wang Ji-ping, 2011).
Fluorescence Quenching and Photophysics
3-Aminofluorenones, structurally similar to 2-Amino-3-bromo-9-fluorenone, demonstrate interesting photophysical properties. For example, the interaction with alcohols leads to efficient radiationless deactivation, which can be leveraged in understanding and developing new fluorescent materials (Alty & Abelt, 2017).
Fluorescent Sensing
2-Amino-9-fluorenone has been used in developing a turn-on fluorescence sensor for Al3+ ions. This illustrates its potential in environmental monitoring and analytical chemistry (Thangaraj, Antony, Selvan, Selvakumar, & Enoch, 2019).
Safety And Hazards
2-Amino-3-bromo-9-fluorenone can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing its vapors or mists .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 2-Amino-3-bromo-9-fluorenone .
Propiedades
IUPAC Name |
2-amino-3-bromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQGTFXGGBTOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279343 | |
| Record name | 2-Amino-3-bromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-9-fluorenone | |
CAS RN |
52086-09-6 | |
| Record name | 52086-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-bromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-9-fluorenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
